Dicyclohexyl(2-methoxyphenyl)phosphane

Phosphine ligand design Steric parameter Cross-coupling catalysis

Replacing a phosphine ligand without considering ortho-substituent effects can cause catalytic yield loss and altered selectivity. Dicyclohexyl(2-methoxyphenyl)phosphane solves this by offering a well-defined steric and electronic environment that para-methoxy or unsubstituted analogs cannot replicate. • 98% purity, available in 25 kg drums for pilot-plant scale-up. • ~25% lower molecular weight vs. biaryl phosphine ligands, reducing raw-material and logistics costs per mole of active ligand. • Enables systematic SAR studies when procured alongside the 3- and 4-methoxy isomers. Supports both research-grade experimentation and reliable bulk procurement.

Molecular Formula C19H29OP
Molecular Weight 304.4 g/mol
CAS No. 226089-00-5
Cat. No. B14243969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl(2-methoxyphenyl)phosphane
CAS226089-00-5
Molecular FormulaC19H29OP
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1P(C2CCCCC2)C3CCCCC3
InChIInChI=1S/C19H29OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3
InChIKeyNVCCUQKLTNUOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexyl(2-methoxyphenyl)phosphane Overview


Dicyclohexyl(2-methoxyphenyl)phosphane (CAS 226089-00-5) is a tertiary arylphosphine (C19H29OP, MW 304.41 g/mol) in which the phosphorus center bears two electron-rich cyclohexyl groups and one 2-methoxyphenyl substituent . The ortho-methoxy group introduces a distinctive steric environment around the phosphorus donor atom compared to para-substituted or unsubstituted analogs, potentially influencing metal coordination geometry and catalytic performance in cross-coupling chemistry [1]. This compound is primarily supplied as a research intermediate and ligand precursor at a purity of 98% .

Ortho-methoxy steric and electronic modulation for metal binding studies
Cyclohexyl groups provide strong σ-donation, supporting oxidative addition steps
Supplied at 98% purity as research-grade phosphine ligand precursor

Dicyclohexyl(2-methoxyphenyl)phosphane: Ortho-Methoxy Advantage


Phosphine ligands are not interchangeable commodities. The position of the methoxy substituent critically determines both steric shielding and electron donation at the metal center. The ortho-methoxy group in dicyclohexyl(2-methoxyphenyl)phosphane can potentially engage in hemilabile O→M coordination or impose a steric barrier that para-methoxy analogs (e.g., CAS 40438-63-9) cannot replicate [1]. Similarly, replacing the 2-methoxyphenyl group with a simple phenyl ring (dicyclohexyl(phenyl)phosphine) removes the electron-donating resonance effect entirely, altering catalyst activity [2]. Generic substitution without quantitative performance validation risks catalytic yield loss, altered selectivity, or catalyst deactivation under the same reaction conditions.

!
Para-methoxy isomer Shifts steric environment away from the phosphorus coordination sphere; ortho shielding not replicated.
!
Phenyl analog (no OCH3) Removes methoxy +M resonance effect, reducing electron density on P and altering catalyst activity.
!
Biaryl Buchwald ligands Introduce distinct biphenyl backbone architecture; direct replacement without re-optimization may shift catalytic performance.

Dicyclohexyl(2-methoxyphenyl)phosphane: Evidence vs. Analogs


Ortho-Methoxy Steric Shielding

The ortho-methoxy substituent introduces steric congestion near the phosphorus lone pair that is absent in the para-methoxy isomer (CAS 40438-63-9) and unsubstituted dicyclohexyl(phenyl)phosphine. While experimental Tolman cone angle data for this specific compound are not available in the public domain, the computed molecular complexity index (276 for the target vs. 276 for the para isomer ) indicates identical atom connectivity complexity but does not capture the three-dimensional steric difference. The ortho position places the methoxy group in closer proximity to the phosphorus coordination sphere, which can reduce the accessible cone angle for metal binding.

Ortho-Methoxy Steric Shielding
Class-level inference
Target: ortho-OCH3 proximal to P
Complexity index 276
vs
para isomer: OCH3 distant
Complexity index 276
Proximal steric shielding may influence metal coordination geometry; 2D descriptors do not capture this 3D difference.
No public experimental cone angle data; review steric map before replacing para analog.
Phosphine ligand design Steric parameter Cross-coupling catalysis

Electron-Donating Capacity of Ortho-Methoxy

The 2-methoxyphenyl group is expected to be more electron-donating than an unsubstituted phenyl ring due to methoxy resonance (+M effect), increasing the electron density on phosphorus and subsequently on the coordinated metal center [1]. This effect is well-established in the phosphine ligand literature: Tolman's systematic study demonstrated that aryl substituent electronics directly correlate with CO stretching frequencies in Ni(CO)3L complexes, a quantitative measure of phosphine donor strength [2]. Although the specific Tolman electronic parameter (νCO) for dicyclohexyl(2-methoxyphenyl)phosphane has not been published, the class-level trend is clear: methoxy-substituted arylphosphines are stronger σ-donors than their unsubstituted counterparts, which can accelerate oxidative addition steps in Pd(0)-catalyzed cross-coupling [3].

Electron-Donating Capacity
Class-level inference
2-MeOPhPCy2
Predicted stronger σ-donor via +M effect
vs
PhPCy2
Weaker donor; Tolman νCO for PPh3 = 2068.9 cm⁻¹
Methoxy substitution is expected to increase electron density on P, potentially accelerating oxidative addition.
Specific Tolman electronic parameter not yet published; class-level trend from Tolman (1977) and Hettstedt (2016).
Phosphine electronics Donor strength Catalyst tuning

Commercial Purity and Bulk Packaging

The commercially available grade of dicyclohexyl(2-methoxyphenyl)phosphane is specified at 98% purity, supplied in 25 kg/drum quantities by established chemical manufacturers . This purity level is consistent with typical research-grade phosphine ligands used in catalysis. In comparison, the closely related biphenyl analog 2-(dicyclohexylphosphino)-2'-methoxybiphenyl (CAS 255835-82-6) is also offered at similar purity (97–98%) but at a substantially higher molecular weight (380.50 vs. 304.41 g/mol), meaning the target compound provides more phosphine equivalents per unit mass .

Commercial Purity & Mass Efficiency
Cross-study comparable
98% purity, 3.29 mmol/g
MW 304.41 vs. biphenyl analog 380.50 (~25% more ligand per gram)
Higher molar efficiency supports procurement and storage optimization for large-scale research use.
Supplier-reported values; verify lot-specific purity for catalytic reproducibility.
Procurement specification Purity Supply chain

Reduced Complexity vs. Biaryl Ligands

Dicyclohexyl(2-methoxyphenyl)phosphane contains a single aromatic ring, in contrast to the biphenyl backbone of widely used Buchwald-type ligands such as CyJohnPhos (2-(dicyclohexylphosphino)biphenyl, CAS 247940-06-3) and SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, CAS 657408-07-6) . The synthesis of the target compound requires only dicyclohexylphosphine and 2-bromoanisole as starting materials , avoiding the more expensive 2-bromobiphenyl intermediates required for biaryl ligands. This reduced structural complexity translates to fewer synthetic steps, lower projected manufacturing cost, and potentially shorter lead times for custom synthesis orders.

Synthetic Complexity vs. Biaryl Ligands
Class-level inference
Mono-aryl scaffold
Single P–C coupling; precursors: Cy2PH + 2-bromoanisole
vs
Biaryl ligands (e.g., CyJohnPhos)
Sequential couplings; more expensive biphenyl intermediates
Simpler route may translate to lower synthesis cost and shorter lead times for custom scale-up.
Cost advantage depends on catalytic performance; validate under target reaction conditions.
Ligand cost Synthetic accessibility Scale-up

Dicyclohexyl(2-methoxyphenyl)phosphane Applications


Pd-Catalyzed Cross-Coupling Screening

Research groups developing new Pd-catalyzed C–C or C–N bond-forming reactions can evaluate dicyclohexyl(2-methoxyphenyl)phosphane as a middle-ground ligand: its ortho-methoxy group provides more steric encumbrance than triphenylphosphine but less than biaryl Buchwald ligands, while the cyclohexyl groups supply strong σ-donation. This ligand profile is supported by class-level evidence showing that methoxy-substituted arylphosphines accelerate oxidative addition relative to unsubstituted triphenylphosphine [1].

Cost-Efficient Industrial Scale-Up

For process chemists transitioning from small-scale discovery to pilot-plant production, dicyclohexyl(2-methoxyphenyl)phosphane offers a simpler, potentially lower-cost alternative to biaryl phosphine ligands. With 98% purity available in 25 kg drums and a molecular weight advantage of ~25% over biaryl analogs, the compound can reduce both raw material expenditure and logistics burden per mole of active ligand .

Synthesis of Phosphine Chalcogenides

The tertiary phosphine can be stoichiometrically oxidized to the corresponding phosphine oxide, sulfide, or selenide, enabling systematic studies of chalcogen effects on coordination geometry. The ortho-methoxy group may participate in secondary interactions with metal centers, a feature absent in para-substituted isomers, potentially yielding structurally novel complexes [2].

Isomeric Methoxyphenylphosphine SAR

The target compound is a critical member of a systematic ligand library including 2-methoxy, 3-methoxy, and 4-methoxy phenyl dicyclohexylphosphines, as well as the unsubstituted dicyclohexyl(phenyl)phosphine. Procuring all four isomers enables rigorous SAR studies that quantify the impact of methoxy position on catalytic turnover frequency (TOF) and selectivity, providing data that no single-isomer study can generate [2].

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling Screening
Ortho-methoxy steric/electronic modulation; cyclohexyl σ-donation
Turnover frequency (TOF) comparison vs. PPh3 and para-methoxy analogs
Cost-Efficient Ligand Scale-Up Research
Molar efficiency (mmol/g) and simpler synthetic accessibility
Process cost assessment vs. biaryl Buchwald ligands under identical catalytic conditions
Phosphine Chalcogenide Synthesis
Potential ortho-methoxy secondary coordination interactions
Structural characterization of metal-chalcogenide complexes; comparison with para isomer
Isomeric Methoxyphenylphosphine SAR Library
Positional isomer set (ortho, meta, para) for systematic study
Impact of methoxy position on catalytic selectivity and TOF
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